molecular formula C21H23N3O2S B4834788 N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4834788
M. Wt: 381.5 g/mol
InChI Key: LTADRFTZNASEMB-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a quinoline-based compound featuring a thiophen-2-yl substituent at the 2-position and a morpholinopropyl carboxamide group at the 4-position of the quinoline core. The thiophene group, a sulfur-containing heterocycle, may contribute to electronic and steric effects influencing binding affinity .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-21(22-8-4-9-24-10-12-26-13-11-24)17-15-19(20-7-3-14-27-20)23-18-6-2-1-5-16(17)18/h1-3,5-7,14-15H,4,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTADRFTZNASEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction, where a halogenated propyl chain is reacted with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, acid catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of quinoline analogs, including N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide.

Case Study: Antiviral Activity Against EV-D68

A study demonstrated that several quinoline derivatives exhibited significant antiviral activity with EC50 values in the submicromolar range. The following table summarizes the antiviral efficacy of selected compounds:

Compound IDEC50 (µM)SI (CC50/EC50)
10a0.07 ± 0.02285.7
12c0.06 ± 0.03666.7
12e11.9 ± 1.3>8.4

These results indicate that compounds like 12c are particularly effective against EV-D68, making them candidates for further development in antiviral therapies .

Anticancer Applications

Beyond antiviral activity, quinoline derivatives have been investigated for their anticancer properties.

Case Study: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.5Induction of apoptosis
A549 (Lung)8.0Inhibition of cell cycle progression

These findings suggest that this compound may be a viable candidate for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The target compound’s thiophen-2-yl group distinguishes it from phenyl-substituted analogs (e.g., 5a5, 5b5). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl . Morpholinopropyl side chains are common in antibacterial derivatives (e.g., 5a5, 5b5, compound 35), suggesting improved solubility and target engagement .

Synthetic Yields :

  • Yields for morpholine-containing compounds vary (59–67%), influenced by steric and electronic factors during coupling reactions. The low yield (8%) for the thiophene-containing analog in highlights synthetic challenges with sulfur-containing heterocycles .

Discussion :

  • The target compound’s thiophene group may offer selectivity against sulfur-metabolizing pathogens.
  • Synthetic Challenges : Low yields for thiophene-containing compounds (e.g., 8% in ) suggest steric hindrance or reactivity issues during coupling, necessitating optimized conditions .

Case Study: Morpholinopropyl-Containing Derivatives

  • Compound 5a5: Achieved 59% yield with 97.6% purity. Its morpholinopropanamido side chain may enhance binding to bacterial topoisomerases, a mechanism observed in fluoroquinolones .
  • Compound 35 : Features a difluoropyrrolidine group, which could improve pharmacokinetic profiles by reducing oxidative metabolism .

Biological Activity

N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR). The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a thiophene ring and a morpholine group. Its chemical structure can be represented as follows:

C16H18N2O1S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_1\text{S}

This structure is crucial for its biological function, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa0.5
SK-OV-30.2
HCT1160.3
A5491.0
MDA-MB-4680.8

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, as evidenced by flow cytometry results .

Antifungal Activity

The compound also exhibits antifungal properties. In a study evaluating its efficacy against several fungal strains, it was found to have an inhibitory effect on Sclerotinia sclerotiorum, with an EC50 value significantly lower than that of standard antifungal agents like quinoxyfen:

CompoundEC50 (mg/L)
This compound5.17
Quinoxyfen14.19

This suggests that the compound could serve as a promising lead for developing new antifungal therapies .

The biological activities of this compound are attributed to several mechanisms:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Signal Transduction Pathway Modulation : It may also influence pathways such as STAT3, which is implicated in various cancers .
  • Cell Membrane Disruption : Preliminary studies indicate potential effects on cell membrane integrity in microbial species, leading to cell lysis .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of quinoline derivatives, including our compound of interest. The results indicated that modifications in the substituents significantly affected their anticancer potency, highlighting the importance of structural optimization in drug design .

Study 2: Antifungal Screening

Another investigation focused on the antifungal activity against phytopathogenic fungi demonstrated that this compound exhibited superior activity compared to existing treatments, suggesting its potential application in agricultural settings as a fungicide .

Q & A

Q. What synthetic routes are recommended for N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide?

Methodological Answer:

  • Step 1: Synthesize the quinoline-4-carboxylic acid core via cyclization of substituted anilines with α,β-unsaturated carbonyl precursors.
  • Step 2: Couple the carboxylic acid to the morpholinylpropylamine side chain using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base. This method achieved 59% yield for analogous quinoline-4-carboxamides .
  • Alternative Route: Adapt multiparallel synthesis strategies for late-stage diversification, as demonstrated for morpholinyl-containing quinolines, allowing modular substitution at the 2-(thiophen-2-yl) and 4-carboxamide positions .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Analyze aromatic protons (δ 7.0–9.0 ppm for quinoline and thiophene) and morpholine protons (δ 3.5–3.7 ppm for N-CH2). For example, similar compounds showed distinct 13C signals for the carboxamide carbonyl (~165 ppm) .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 424.18).
  • Purity Validation: Employ HPLC with a C18 column (e.g., Zorbax SB-C18) and gradient elution (MeCN/H2O with 0.1% TFA) .

Q. What solvents and storage conditions are optimal for this compound?

Methodological Answer:

  • Solubility: DMF, DMSO, or dichloromethane (DCM) are suitable for reactions; avoid prolonged exposure to MeCN due to instability observed in related compounds .
  • Storage: Store at –20°C under inert gas (N2/Ar) in sealed, light-protected vials. Avoid aqueous solutions to prevent hydrolysis of the carboxamide group.

Advanced Research Questions

Q. How should researchers design experiments to evaluate its biological activity?

Methodological Answer:

  • Target Identification: Screen against fibroblast activation protein (FAP), as quinoline carboxamides are used in radiopharmaceuticals (e.g., FAPI-46 derivatives) .
  • In Vitro Assays: Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity.
  • In Vivo Studies: Radiolabel the compound (e.g., with 68Ga or 18F) for PET imaging in xenograft models .

Q. How can structure-activity relationship (SAR) studies optimize its activity?

Methodological Answer:

  • Modify Substituents:
    • Morpholine Ring: Replace with thiomorpholine or piperazine to alter lipophilicity and hydrogen-bonding capacity (e.g., increased FAP affinity observed with thiomorpholine in related compounds) .
    • Thiophene Position: Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 5-position of thiophene to enhance metabolic stability .
  • Isosteric Replacements: Substitute the carboxamide with sulfonamide or urea groups to assess potency shifts .

Q. How to resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, discrepancies in IC50 values may arise from differences in FAP expression levels .
  • Stereochemical Effects: Confirm the absence of isomers via chiral HPLC; unexpected activity in one study could stem from undetected enantiomers .
  • Data Validation: Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding assays) .

Q. What stability challenges arise during handling, and how to mitigate them?

Methodological Answer:

  • Degradation Pathways: Monitor for carboxamide hydrolysis (pH-dependent) or thiophene oxidation. Use TLC or LC-MS to detect degradation products .
  • Mitigation Strategies:
    • Avoid prolonged storage in DMSO (>1 week); lyophilize as a stable HCl salt if necessary.
    • Add antioxidants (e.g., BHT) to solutions to prevent thiophene oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
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N-[3-(morpholin-4-yl)propyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.